molecular formula C20H36N2O4 B11034309 methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylvalinate

methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylvalinate

Cat. No.: B11034309
M. Wt: 368.5 g/mol
InChI Key: BIODKAMHLHVLIO-UHFFFAOYSA-N
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Description

Methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylvalinate is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a methyl ester group, a cyclohexyl ring, and amino acid residues of isoleucine and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylvalinate typically involves the following steps:

    Protection of Amino Groups: The amino groups of isoleucine and valine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting groups are removed under acidic conditions to yield the free peptide.

    Esterification: The carboxyl group of the peptide is esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the coupling and deprotection steps, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Hydroxylated derivatives of the cyclohexyl ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Amino or thio derivatives replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylvalinate is used as a building block for the synthesis of more complex peptides and peptidomimetics. It serves as a model compound for studying peptide synthesis and modification techniques.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can be incorporated into peptide libraries for high-throughput screening of biological activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its peptide nature allows it to mimic natural peptides, making it a candidate for drug development targeting specific proteins or receptors.

Industry

In the industrial sector, this compound can be used in the development of novel materials, such as peptide-based hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylvalinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(4-methylcyclohexyl)carbonyl]isoleucylvalinate is unique due to the presence of isoleucine, which introduces a branched side chain, affecting the compound’s hydrophobicity and steric properties. This uniqueness can influence its binding affinity and specificity towards certain biological targets compared to similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C20H36N2O4

Molecular Weight

368.5 g/mol

IUPAC Name

methyl 3-methyl-2-[[3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoyl]amino]butanoate

InChI

InChI=1S/C20H36N2O4/c1-7-14(5)17(19(24)21-16(12(2)3)20(25)26-6)22-18(23)15-10-8-13(4)9-11-15/h12-17H,7-11H2,1-6H3,(H,21,24)(H,22,23)

InChI Key

BIODKAMHLHVLIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCC(CC1)C

Origin of Product

United States

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